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Compound of Interest

Compound Name:
3-(2-Methylaminoethyl)indol-5-ol

oxalate

CAS No.: 1975-81-1

Cat. No.: B132480

Get Quote

Executive Summary
5-Hydroxy-N-methyltryptamine (5-OH-NMT), also known as N-methylserotonin (NMS) or

norbufotenin, is a naturally occurring tryptamine alkaloid found in amphibian skin (Bufo

species) and plants (Zanthoxylum, Actaea). In research contexts, it is frequently supplied as the

oxalate salt (C₁₁H₁₄N₂O · C₂H₂O₄) to ensure stability and solubility.

Functionally, 5-OH-NMT serves as a critical probe for serotonergic signaling due to its unique

pharmacological profile. Unlike its parent compound serotonin (5-HT), 5-OH-NMT exhibits

biased agonism at the 5-HT₂A receptor and high selectivity for 5-HT₁A and 5-HT₇ receptors.

This guide delineates the molecular mechanism, signaling cascades, and validated

experimental protocols for studying this compound.

Chemical Identity & Physical Properties
The oxalate salt form is utilized to neutralize the basic secondary amine, preventing oxidation

and enhancing aqueous solubility for in vitro assays.
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Property Specification

IUPAC Name 3-[2-(methylamino)ethyl]-1H-indol-5-ol oxalate

Formula C₁₁H₁₄N₂O[1][2] · C₂H₂O₄

Molecular Weight 280.28 g/mol (Salt); 190.24 g/mol (Free Base)

Solubility Water (up to 25 mM), DMSO (up to 100 mM)

Stability
Light-sensitive; store at -20°C. Solutions should

be prepared fresh or aliquoted and frozen.

Key Structural Feature

N-methylation of the ethylamine side chain

increases lipophilicity relative to 5-HT, potentially

altering blood-brain barrier (BBB) permeability

and receptor residence time.

Pharmacodynamics: The Core Mechanism
5-OH-NMT acts as a non-selective serotonin receptor agonist with a distinct "fingerprint" of

activation across receptor subtypes. Its mechanism is defined by high-affinity binding to Gᵢ- and

Gₛ-coupled receptors and biased signaling at G_q-coupled receptors.

Receptor Binding Profile
The compound displays nanomolar affinity for 5-HT₁A and 5-HT₇, often exceeding that of

serotonin itself in specific preparations.[3]
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Receptor Subtype
Affinity (

)

Functional
Outcome

Signaling Coupling

5-HT₁A < 5 nM Full Agonist
Gᵢ/ₒ (Inhibits Adenylyl

Cyclase)

5-HT₇ < 10 nM Full Agonist
Gₛ (Stimulates

Adenylyl Cyclase)

5-HT₂A ~20–100 nM Biased Agonist
G_q (Calcium Flux) >

-Arrestin

5-HT₃ > 1000 nM Low Affinity
Ligand-gated Ion

Channel

The "Biased Agonism" Insight (5-HT₂A)
A critical distinction between 5-HT and 5-OH-NMT lies in their signaling at the 5-HT₂A receptor.

[4]

Serotonin (Endogenous): Recruits both G_q proteins (calcium mobilization) and

-arrestin2 (receptor internalization/desensitization and Akt signaling).

5-OH-NMT (Ligand): Preferentially activates the G_q pathway while exhibiting significantly

reduced recruitment of

-arrestin2.

Implication: This "G-protein bias" suggests that 5-OH-NMT can induce 5-HT₂A-mediated

depolarization and head-twitch responses (in rodents) without triggering the rapid

desensitization or alternative signaling pathways associated with

-arrestin recruitment. This makes it a vital tool for dissecting the contribution of specific
signaling branches to hallucinogenic vs. therapeutic effects.

Signaling Pathway Visualization
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The following diagram illustrates the divergent signaling of 5-OH-NMT at its primary targets,

highlighting the biased agonism at 5-HT₂A.
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Caption: 5-OH-NMT signaling profile showing biased activation of Gq over Beta-Arrestin at 5-

HT2A.

Experimental Protocols
To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: 5-HT₇ Functional cAMP Assay (Gs-Coupling)
Objective: Quantify the agonist potency (

) of 5-OH-NMT at the 5-HT₇ receptor.

Cell System: HEK293 cells stably expressing human 5-HT₇ receptor.

Reagent Prep:

Dissolve 5-OH-NMT Oxalate in DMSO to 10 mM (stock).

Serial dilute in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX) to range 0.1 nM –

10 µM.
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Control: Serotonin (5-HT) as full agonist reference.[5]

Induction:

Incubate cells with ligand dilutions for 30 minutes at 37°C.

IBMX (phosphodiesterase inhibitor) is critical to prevent cAMP degradation.

Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

cAMP kit.

Validation Check:

Basal cAMP must be low.

Forskolin (10 µM) treated wells serve as the "Maximal System Response" positive control.

5-OH-NMT response should be normalized to the 5-HT

.

Protocol B: 5-HT₂A Calcium Flux Assay (Gq-Coupling)
Objective: Assess G_q pathway activation distinct from

-arrestin.

Cell System: CHO-K1 cells expressing human 5-HT₂A.

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins.

Baseline Measurement: Record fluorescence (Ex 494 / Em 516) for 10 seconds.

Injection: Inject 5-OH-NMT Oxalate (final conc. 1 µM).

Measurement: Record peak fluorescence over 60 seconds.

Specificity Control: Pre-treat a subset of wells with Ketanserin (1 µM), a selective 5-HT₂A

antagonist.
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Pass Criteria: Ketanserin must abolish the 5-OH-NMT induced calcium spike, confirming

action is via 5-HT₂A.

Experimental Workflow Diagram
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Caption: Workflow for validating 5-OH-NMT activity across Gs and Gq coupled pathways.
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Metabolism & Pharmacokinetics
While 5-OH-NMT is a metabolite of serotonin (formed by indolethylamine N-methyltransferase),

it is also a substrate for degradation.

MAO Susceptibility: 5-OH-NMT is rapidly deaminated by Monoamine Oxidase (MAO-A). In in

vivo studies, co-administration with an MAO inhibitor (e.g., pargyline) is often required to

maintain active brain concentrations.

BBB Permeability: The N-methyl group increases lipophilicity compared to 5-HT, theoretically

improving BBB penetration, though it remains less permeable than its dimethylated analog

(Bufotenine/5-HO-DMT).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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